1,3-Butylene glycol 1-monopalmitate
Overview
Description
1,3-Butylene glycol 1-monopalmitate is a chemical compound with the molecular formula C20H40O3. It is an ester formed from the reaction of 1,3-butylene glycol and palmitic acid. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes .
Preparation Methods
The synthesis of 1,3-butylene glycol 1-monopalmitate typically involves the esterification of 1,3-butylene glycol with palmitic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .
Industrial production methods may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This ensures a high yield and purity of the final product .
Chemical Reactions Analysis
1,3-Butylene glycol 1-monopalmitate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield 1,3-butylene glycol and palmitic acid.
Oxidation: The hydroxyl groups in 1,3-butylene glycol can be oxidized to form carbonyl compounds.
Reduction: The ester can be reduced to form the corresponding alcohols.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Butylene glycol 1-monopalmitate has several applications in scientific research:
Cosmetics: It is used as an emollient, moisturizer, and stabilizer in various cosmetic formulations.
Pharmaceuticals: It serves as an excipient in drug formulations, enhancing the solubility and stability of active pharmaceutical ingredients.
Industrial Applications: It is used in the production of surfactants, lubricants, and plasticizers.
In biology and medicine, it is studied for its potential as a drug delivery agent due to its ability to enhance the permeability of active compounds through biological membranes .
Mechanism of Action
The mechanism by which 1,3-butylene glycol 1-monopalmitate exerts its effects is primarily through its interaction with biological membranes. The ester can integrate into lipid bilayers, altering their fluidity and permeability. This can enhance the delivery of active compounds across the membrane. Additionally, the hydroxyl groups in 1,3-butylene glycol can form hydrogen bonds with other molecules, stabilizing the structure of formulations .
Comparison with Similar Compounds
1,3-Butylene glycol 1-monopalmitate can be compared with other similar compounds such as:
1,3-Butylene glycol 1-monostearate: Similar in structure but with a stearic acid moiety instead of palmitic acid.
1,2-Butylene glycol 1-monopalmitate: Differing in the position of the hydroxyl groups on the butylene glycol backbone.
Propylene glycol monopalmitate: Using propylene glycol instead of 1,3-butylene glycol.
The uniqueness of this compound lies in its specific balance of hydrophilic and lipophilic properties, making it particularly effective in applications requiring both solubility and stability enhancements .
Properties
IUPAC Name |
3-hydroxybutyl hexadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(22)23-18-17-19(2)21/h19,21H,3-18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGDMSMVEOCLKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCC(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710450 | |
Record name | 3-Hydroxybutyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00710450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5384-33-8 | |
Record name | 1,3-Butylene glycol 1-monopalmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005384338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxybutyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00710450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-BUTYLENE GLYCOL 1-MONOPALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPT4B1656Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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